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Compound of Interest

Compound Name: Benzotrifuroxan

Cat. No.: B3051571 Get Quote

This guide provides a comparative analysis of Benzotrifuroxan (BTF), a powerful, hydrogen-

free high explosive, against other common energetic materials. It focuses on the computational

and experimental methodologies used to characterize its detonation performance, offering

valuable insights for researchers and scientists in the field of energetic materials.

Introduction to Benzotrifuroxan (BTF)
Benzotrifuroxan (C₆N₆O₆), also known as BTF, is a high-energy-density material notable for

its CO-balanced and hydrogen-free molecular structure.[1][2] This composition distinguishes it

from traditional CHNO explosives, as the absence of hydrogen precludes the formation of

water (H₂O) as a primary detonation product.[3] Its performance characteristics are often

considered equivalent to those of HMX-based explosives, though it exhibits a different

isentrope.[1][4] BTF's unique properties make it a subject of significant interest in both

theoretical and experimental studies of detonation physics and chemistry.

Computational Modeling of Detonation
The study of detonation at the atomic level relies heavily on sophisticated computational

methods. Among these, ReaxFF (Reactive Force Field) molecular dynamics (MD) has emerged

as a powerful tool for simulating the complex chemical kinetics involved in the detonation of

energetic materials.[5][6]
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ReaxFF is a bond-order-based potential that can model the formation and breaking of chemical

bonds during a simulation.[6] This allows it to capture the intricate reaction pathways of

complex materials under extreme conditions of high pressure and temperature, characteristic of

a detonation event.[5][7] The methodology enables researchers to:

Simulate chemical changes in large-scale atomic systems over nanosecond timescales.[5][6]

Predict reaction kinetics and identify intermediate products and reaction mechanisms.[6][8]

Study the initial decomposition steps, such as the breaking of trigger bonds in explosive

molecules.[5]

The general workflow for simulating detonation using ReaxFF involves setting up a molecular

crystal, applying a shockwave computationally, and observing the subsequent chemical

reactions and energy release.
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Caption: A logical workflow for computational modeling of detonation using ReaxFF MD.

Comparative Detonation Performance
The performance of an explosive is characterized by several key parameters, including

detonation velocity (D), detonation pressure (P), and heat of explosion (Q). Below is a

comparison of BTF with other well-known high explosives.
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Paramete
r

Benzotrif
uroxan
(BTF)

HMX RDX TATB Units Citations

Molecular

Formula
C₆N₆O₆ C₄H₈N₈O₈ C₃H₆N₆O₆ C₆H₆N₆O₆ - [3]

Density (ρ)
~1.82 -

1.91
~1.91 ~1.82 ~1.94 g/cm³ [9][10][11]

Detonation

Velocity (D)
8.61 - 9.2 9.10 8.70 7.35 km/s [10][12][13]

Detonation

Pressure

(P)

30.5 - ~42 39.0 - 39.3 34.0 25.9 GPa [10][12][13]

Heat of

Explosion

(Q)

Higher

than HMX
Baseline - - kJ/kg [9][14]

Detonation

Temperatur

e (T)

~4100 ~3380 ~3370 ~3000 K [3][9]

Note: Values can vary based on the initial density and experimental/computational conditions.

BTF demonstrates a high detonation velocity and pressure, comparable to HMX.[10][12]

Notably, experimental studies have found its heat of explosion to be higher than that of HMX.[9]

However, its propellant performance, measured by shell expansion velocity, is lower.[9]

Experimental Protocols for Detonation
Characterization
Several experimental techniques are employed to measure the detonation properties of

explosives. These methods provide crucial data for validating computational models.

A. Pyrometric Method for Temperature and Pressure Measurement This method is used to

determine the brightness temperature and pressure profiles of detonation products.
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Charge Preparation: Press charges of the explosive (e.g., BTF) to a specific density (e.g.,

1.82 g/cm³).[9]

Experimental Setup: Place the charge in a setup with an optical window (e.g., LiF or glycerin)

allowing for the measurement of light emission from the detonation front.[9]

Data Acquisition: Use a pyrometer to record the brightness temperature profile as the

detonation wave interacts with the window.

Pressure Measurement (Indicator Method): Place an indicator liquid (e.g., CHBr₃ or CCl₄) in

contact with the charge.[9] Use pressure transducers to measure the shock pressure

transmitted into the indicator as the detonation wave arrives.[9]

Analysis: Correlate the measured temperature and pressure profiles to determine the

Chapman-Jouguet (CJ) state parameters.[9]

B. T-20 Method for Propellant Performance This method assesses the ability of an explosive to

do work by measuring the expansion velocity of a cylindrical shell.

Assembly: A cylindrical charge of the explosive is placed within a standardized metal (e.g.,

copper) shell.[9]

Initiation: The explosive charge is detonated from one end.

Measurement: High-speed diagnostics, such as streak photography or laser velocimetry, are

used to measure the radial expansion velocity of the cylinder wall over time.

Analysis: The Gurney energy and other performance metrics are calculated from the shell's

expansion velocity.[9]

Detonation Reaction Mechanisms
The detonation process transforms a condensed explosive into hot, high-pressure gaseous

products within a very narrow reaction zone that follows a leading shock front. This structure is

often described by the Zeldovich-von Neumann-Döring (ZND) model.[15]

Computational simulations like ReaxFF MD help elucidate the sequence of chemical reactions

within this zone. For many high explosives, the initial steps involve the breaking of the weakest
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bonds, often leading to the formation of NO₂.[7] Subsequent, highly exothermic reactions then

form stable final products like N₂, H₂O, CO, and CO₂.[8][15] In the case of BTF, the absence of

hydrogen means the product mixture is dominated by N₂ and carbon oxides.[3]
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Caption: A conceptual diagram of the detonation wave based on the ZND model.

The electrical conductivity of the detonation products can also provide insight into the reaction

zone.[3] Studies on BTF show conductivity similar to hydrogen-containing explosives,

suggesting that ions from water dissociation are not the primary charge carriers, and that

connected structures of carbon particles likely play a significant role.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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